molecular formula C26H43N3O6 B15199948 (S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethyloctanoate

(S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethyloctanoate

Cat. No.: B15199948
M. Wt: 493.6 g/mol
InChI Key: QNCASDDILJZBAI-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethyloctanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a morpholine ring, a hydroxy group, and a dimethyloctanoate moiety. Its unique configuration and functional groups make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethyloctanoate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the hydroxy group:

    Coupling with the dimethyloctanoate moiety: This final step involves esterification or amidation reactions to attach the dimethyloctanoate group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethyloctanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethyloctanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethyloctanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethyloctanoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C26H43N3O6

Molecular Weight

493.6 g/mol

IUPAC Name

[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl] 2,2-dimethyloctanoate

InChI

InChI=1S/C26H43N3O6/c1-4-5-6-7-12-26(2,3)24(31)35-23-10-8-22(9-11-23)34-20-21(30)19-27-13-14-28-25(32)29-15-17-33-18-16-29/h8-11,21,27,30H,4-7,12-20H2,1-3H3,(H,28,32)/t21-/m0/s1

InChI Key

QNCASDDILJZBAI-NRFANRHFSA-N

Isomeric SMILES

CCCCCCC(C)(C)C(=O)OC1=CC=C(C=C1)OC[C@H](CNCCNC(=O)N2CCOCC2)O

Canonical SMILES

CCCCCCC(C)(C)C(=O)OC1=CC=C(C=C1)OCC(CNCCNC(=O)N2CCOCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.